molecular formula C10H20N2O2 B175561 1-Piperazinebutanoic acid, ethyl ester CAS No. 154938-42-8

1-Piperazinebutanoic acid, ethyl ester

Cat. No.: B175561
CAS No.: 154938-42-8
M. Wt: 200.28 g/mol
InChI Key: KBLKVGMCKQAKDJ-UHFFFAOYSA-N
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Description

1-Piperazinebutanoic acid, ethyl ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms at opposite positions. The presence of the piperazine ring often imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Piperazinebutanoic acid, ethyl ester can be synthesized through various methods. One common approach involves the esterification of 1-piperazinebutanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 1-piperazinebutanoic acid chloride with ethanol. This reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinebutanoic acid, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 1-piperazinebutanoic acid and ethanol. This reaction can be catalyzed by either acidic or basic conditions.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting esters to alcohols.

    Substitution: Nucleophilic substitution reactions may use reagents such as sodium alkoxides or amines.

Major Products Formed

    Hydrolysis: 1-Piperazinebutanoic acid and ethanol.

    Reduction: 1-Piperazinebutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Piperazinebutanoic acid, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for polymers and other materials.

Mechanism of Action

The mechanism of action of 1-piperazinebutanoic acid, ethyl ester depends on its specific application. In biological systems, the piperazine ring can interact with various molecular targets, such as enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to therapeutic effects. The exact pathways involved may vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

1-Piperazinebutanoic acid, ethyl ester can be compared with other similar compounds, such as:

    1-Piperazinepropanoic acid, ethyl ester: This compound has a shorter carbon chain but similar chemical properties.

    1-Piperazinepentanoic acid, ethyl ester: This compound has a longer carbon chain and may exhibit different solubility and reactivity.

    1-Piperazinebutanoic acid, methyl ester: This compound has a different ester group, which can affect its physical and chemical properties.

The uniqueness of this compound lies in its specific combination of the piperazine ring and the butanoic acid ester group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-piperazin-1-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-2-14-10(13)4-3-7-12-8-5-11-6-9-12/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLKVGMCKQAKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445016
Record name 1-Piperazinebutanoic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154938-42-8
Record name 1-Piperazinebutanoic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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